Preamble: The Strategic Importance of 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole
Preamble: The Strategic Importance of 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole
An In-depth Technical Guide to the Structural Analysis of 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole
The 1,3-oxazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties, planar structure, and capacity for hydrogen bonding allow it to interact effectively with various biological targets, leading to applications in anticancer, antiviral, and anti-inflammatory agents.[1][2][5] The subject of this guide, 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole, is a bespoke building block of significant interest. The cyclopropyl group can enhance metabolic stability and binding affinity, while the chloromethyl group at the 5-position provides a reactive handle for further synthetic elaboration, making it a valuable intermediate in the synthesis of complex drug candidates.[2][3]
This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this molecule, moving from initial confirmation to a detailed three-dimensional understanding. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.
Section 1: Primary Structural Confirmation & Purity Assessment
The initial phase of analysis aims to confirm the fundamental identity of the compound: its molecular formula, the presence of key functional groups, and its purity. This is the foundational data upon which all further, more detailed analysis is built.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Mass spectrometry is the first-line technique to verify the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides exact mass measurements, allowing for the confident determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[6]
-
Analysis Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) or other common adducts ([M+Na]⁺, [M+K]⁺).[7][8]
-
Data Acquisition: Infuse the sample directly or via liquid chromatography. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.
Data Presentation: Expected Molecular Ions
The molecular formula for 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole is C₇H₈ClNO. The expected high-resolution mass-to-charge ratios (m/z) for common adducts are summarized below.
| Adduct Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₇H₉ClNO⁺ | 158.0367 |
| [M+Na]⁺ | C₇H₈ClNNaO⁺ | 180.0186 |
| [M+K]⁺ | C₇H₈ClKNO⁺ | 195.9926 |
Data derived from predicted values for C₇H₈ClNO.[7][8]
Trustworthiness through Isotopic Pattern: A critical self-validating feature is the isotopic signature of chlorine. The presence of the ³⁷Cl isotope will result in an [M+2] peak with an intensity approximately one-third of the main [M] peak for any chlorine-containing fragment, providing definitive confirmation of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid, non-destructive confirmation of the key functional groups within the molecule. The causality behind this choice is its ability to quickly verify the integrity of the core oxazole ring and the presence of the substituent groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Data Processing: The acquired spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3120-3150 | C-H Stretch | Oxazole Ring | [9] |
| ~3010-3090 | C-H Stretch | Cyclopropyl Ring | [9] |
| ~2950-2990 | C-H Stretch | Chloromethyl (CH₂) | [9] |
| ~1580-1620 | C=C Stretch | Oxazole Ring | [9][10] |
| ~1510-1540 | C=N Stretch | Oxazole Ring | [9][10] |
| ~1050-1150 | C-O-C Stretch | Oxazole Ring | [10] |
| ~720-780 | C-Cl Stretch | Chloromethyl | General |
Authoritative Grounding: The presence of characteristic bands for the oxazole C=N and C-O-C stretches confirms the formation of the heterocyclic core, while the C-Cl stretch verifies the incorporation of the chloromethyl side chain.[9][10] The absence of a strong, broad O-H band (~3200-3600 cm⁻¹) or a C=O band (~1700 cm⁻¹) from starting materials confirms the purity of the final product.
Section 2: Definitive Structural Elucidation via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments provides an unambiguous map of the molecular structure.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[11]
-
Acquisition: Perform ¹H, ¹³C{¹H}, and 2D (COSY, HSQC) experiments at a constant temperature (e.g., 298 K).
¹H NMR: Proton Environment Mapping
Data Presentation: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ha (Oxazole) | ~7.10-7.30 | Singlet (s) | 1H | Aromatic proton on an electron-rich oxazole ring.[9] |
| Hb (CH₂Cl) | ~4.60-4.80 | Singlet (s) | 2H | Methylene protons adjacent to an electronegative Cl and the oxazole ring. |
| Hc (Cyclopropyl CH) | ~1.90-2.10 | Multiplet (m) | 1H | Methine proton of the cyclopropyl ring, coupled to Hd protons. |
| Hd (Cyclopropyl CH₂) | ~1.00-1.30 | Multiplet (m) | 4H | Diastereotopic methylene protons of the cyclopropyl ring, coupled to Hc.[12] |
¹³C NMR: The Carbon Skeleton
Data Presentation: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted δ (ppm) | Rationale |
| C2 (Oxazole) | ~160-165 | Carbon attached to N and the cyclopropyl group.[13] |
| C4 (Oxazole) | ~122-126 | Protonated carbon of the oxazole ring.[14] |
| C5 (Oxazole) | ~148-152 | Carbon attached to O and the chloromethyl group.[13] |
| CH₂Cl | ~38-42 | Chloromethyl carbon, shifted downfield by the chlorine atom. |
| CH (Cyclopropyl) | ~8-12 | Methine carbon of the cyclopropyl group. |
| CH₂ (Cyclopropyl) | ~10-14 | Methylene carbons of the cyclopropyl group. |
Expertise in Interpretation: The combination of ¹H and ¹³C NMR provides a robust structural hypothesis. The distinct chemical shifts for the cyclopropyl protons and carbons are highly characteristic. The singlet nature of both the oxazole proton (Ha) and the chloromethyl protons (Hb) is critical, as it confirms their isolation from other protons within coupling distance. Further confirmation using 2D NMR techniques like HSQC would directly correlate each proton signal in Table 4 with its corresponding carbon signal in Table 5, solidifying the assignments.
Section 3: Unambiguous 3D Structure & Solid-State Properties
While NMR defines the chemical connectivity, it typically provides an averaged structure in solution. Single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-Crystal X-ray Crystallography: The Gold Standard
This technique is considered the definitive method for structural determination of crystalline organic compounds.[15]
Experimental Workflow: From Powder to Structure
Caption: Workflow for X-ray Crystallographic Analysis.
Protocol Details:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a solvent system like ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane.[15]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[15][16] A series of diffraction images are collected as the crystal is rotated in a beam of monochromatic X-rays.[17]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[17] The structure is then solved using computational methods and refined to yield a final model with precise atomic coordinates.[17]
Data Presentation: Representative Crystallographic Parameters
While specific data requires experimental determination, a typical small organic molecule like this might exhibit the following parameters.
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 10.2, 8.5, 9.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
Authoritative Grounding: The final refined structure provides incontrovertible proof of the atomic connectivity and stereochemistry. It also reveals crucial details about intermolecular forces, such as C-H···N or C-H···O hydrogen bonds and potential π-π stacking interactions between oxazole rings, which govern the solid-state packing and physical properties of the material.
Section 4: Integrated Analytical Workflow
The true power of structural analysis lies not in a single technique, but in the logical and integrated application of multiple complementary methods. Each step validates the previous one, building a complete and trustworthy picture of the molecule.
Caption: Integrated workflow for complete structural characterization.
This workflow demonstrates a logical progression. Primary Confirmation with MS and IR quickly establishes the molecular formula and the presence of expected functional groups. This is followed by Detailed Elucidation using a suite of NMR experiments to piece together the exact atomic connectivity. Finally, for compounds that yield suitable crystals, Definitive 3D Structure determination by X-ray crystallography provides the ultimate proof and spatial information. Each stage provides data that must be consistent with the others, creating a robust and self-validating final assignment.
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